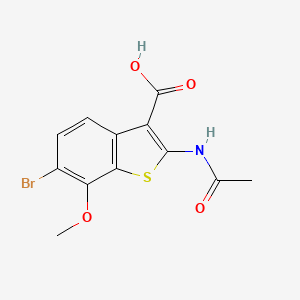![molecular formula C18H19NO3S2 B10873569 6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid](/img/structure/B10873569.png)
6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 301688-70-0
Molecular Weight: 375.512 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this compound, similar thiazolidinone derivatives are often synthesized via condensation reactions between appropriate aldehydes or ketones and thioamides. The reaction typically proceeds under acidic or basic conditions.
Industrial Production Methods: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. it’s likely that the synthesis would be adapted from laboratory-scale procedures.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: Thiazolidinone derivatives can undergo oxidation (e.g., using peracids) or reduction (e.g., using hydrides) to modify their functional groups.
Substitution Reactions: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation might involve potassium permanganate (KMnO), while reduction could use sodium borohydride (NaBH).
Major Products: The major products formed during these reactions would be derivatives of the original compound, with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Thiazolidinone derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as drug candidates.
Catalysis: Some thiazolidinones act as catalysts in organic transformations.
Anticancer Properties: Thiazolidinones may inhibit cancer cell growth by affecting cell cycle regulation or apoptosis pathways.
Anti-inflammatory Effects: These compounds could modulate inflammatory responses.
Antibacterial Activity: Thiazolidinones may combat bacterial infections.
Pharmaceuticals: If proven effective, derivatives of this compound could become part of new drug formulations.
Agrochemicals: Thiazolidinones might find applications in crop protection.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific interactions with cellular targets. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, other thiazolidinones with similar structural features may exist. Researchers often compare their properties and activities to understand the uniqueness of each compound.
Remember that this information is based on general knowledge, and specific studies on this particular compound may provide more detailed insights
Eigenschaften
Molekularformel |
C18H19NO3S2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11+ |
InChI-Schlüssel |
BBSQLRKBOCURJB-UNRYZTPYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10873492.png)
![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
![2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873505.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873511.png)

![2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol](/img/structure/B10873529.png)
![N'-{(3Z)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10873535.png)
![4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10873540.png)
![{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B10873542.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10873554.png)
![2-({[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873559.png)
![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
